N-(2-aminoethyl)-5-(benzyloxy)pentanamide
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Overview
Description
N-(2-aminoethyl)-5-(benzyloxy)pentanamide is an organic compound with a complex structure that includes an aminoethyl group and a benzyloxy group attached to a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-5-(benzyloxy)pentanamide typically involves the reaction of 5-(benzyloxy)pentanoic acid with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-5-(benzyloxy)pentanamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminoethyl group under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides or amines, depending on the nucleophile used.
Scientific Research Applications
N-(2-aminoethyl)-5-(benzyloxy)pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-aminoethyl)-5-(benzyloxy)pentanamide exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)benzamide: Similar structure but lacks the pentanamide backbone.
N-(2-aminoethyl)ethanolamine: Contains an ethanolamine group instead of the benzyloxy group.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Contains a silane group, used in surface modification applications.
Uniqueness
N-(2-aminoethyl)-5-(benzyloxy)pentanamide is unique due to its combination of an aminoethyl group and a benzyloxy group attached to a pentanamide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H22N2O2 |
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Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-(2-aminoethyl)-5-phenylmethoxypentanamide |
InChI |
InChI=1S/C14H22N2O2/c15-9-10-16-14(17)8-4-5-11-18-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,15H2,(H,16,17) |
InChI Key |
CDGAOLYZXAIZJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCC(=O)NCCN |
Origin of Product |
United States |
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